molecular formula C6H8N2S B7761162 4,6-dimethylpyrimidine-2-thiol

4,6-dimethylpyrimidine-2-thiol

Cat. No.: B7761162
M. Wt: 140.21 g/mol
InChI Key: RAFAYWADRVMWFA-UHFFFAOYSA-N
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Description

4,6-Dimethylpyrimidine-2-thiol is a heterocyclic organic compound with the molecular formula C6H8N2S. It is characterized by a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and a thiol group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dimethylpyrimidine-2-thiol typically involves the reaction of 4,6-dimethylpyrimidine with thiolating agents. One common method includes the use of hydrogen sulfide in the presence of a base, such as sodium hydroxide, to introduce the thiol group at the 2-position of the pyrimidine ring .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethylpyrimidine-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,6-Dimethylpyrimidine-2-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-dimethylpyrimidine-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with metal ions, proteins, and other biomolecules, influencing their function. This interaction is crucial in its role as a potential antidote to cadmium toxicity, where it binds to cadmium ions, reducing their toxicity .

Properties

IUPAC Name

4,6-dimethylpyrimidine-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S/c1-4-3-5(2)8-6(9)7-4/h3H,1-2H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFAYWADRVMWFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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